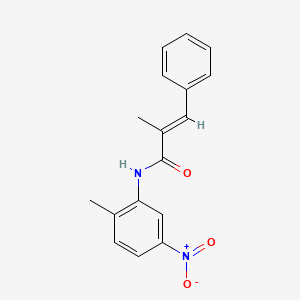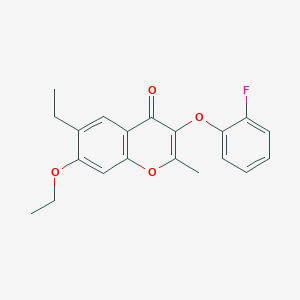![molecular formula C19H21ClN2O2 B5779446 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine involves its binding to the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed in the brain. Activation of these receptors leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways. This ultimately leads to changes in neuronal activity, neurotransmitter release, and gene expression, which can affect mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to produce a range of biochemical and physiological effects, including changes in serotonin release, dopamine release, and glutamate release. It has also been shown to increase heart rate, blood pressure, and body temperature, as well as induce anxiety, agitation, and hallucinations in some individuals. These effects are thought to be mediated by its actions on the 5-HT2A and 5-HT2C receptors.
実験室実験の利点と制限
One advantage of using 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its specificity for the 5-HT2A and 5-HT2C receptors, which allows for targeted manipulation of these receptors. It also has a relatively short half-life, which makes it easier to control its effects. However, one limitation is its potential for inducing adverse effects such as anxiety and agitation, which can confound experimental results.
将来の方向性
There are several future directions for research related to 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine. One area of interest is its potential as a therapeutic agent for various psychiatric disorders, including depression, anxiety, and schizophrenia. Another area of interest is its role in modulating the reward system, which could have implications for the treatment of addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying its effects on the central nervous system, as well as its potential for inducing adverse effects.
合成法
The synthesis of 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the condensation of 1-(2-chlorophenyl)piperazine with 4-methylphenoxyacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by recrystallization or chromatography.
科学的研究の応用
MCPP has been used in various scientific studies to investigate its effects on the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been used to study the effects of serotonin on mood, cognition, and behavior.
特性
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-6-8-16(9-7-15)24-14-19(23)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEOVZJOPABVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)



![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)

![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)

![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)